molecular formula C24H24N2O6 B2578348 4-(benzofuran-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one CAS No. 618366-23-7

4-(benzofuran-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Cat. No. B2578348
CAS RN: 618366-23-7
M. Wt: 436.464
InChI Key: FCASVFSUSVDWJJ-UHFFFAOYSA-N
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Description

4-(benzofuran-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H24N2O6 and its molecular weight is 436.464. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

Benzofuran-morpholinomethyl-pyrazoline hybrids have been synthesized, showing significant vasodilatation properties in isolated thoracic aortic rings of rats. These compounds exhibited superior activity to prazocin, a standard drug, highlighting their potential as vasorelaxant agents. The synthesis involved reaction of α,β-unsaturated carbonyl compounds with hydrazine hydrate, semicarbazide, or thiosemicarbazide, followed by a Mannich reaction to afford morpholinomethyl derivatives. A quantitative structure-activity relationship study revealed a correlation between the vasorelaxant activities and various physicochemical parameters (Hassan et al., 2014).

Solvent Selection for Organic Synthesis

The solubilities of specific benzofuran derivatives in various solvents have been measured to calculate the Hansen solubility parameters. This study was critical for selecting appropriate solvents for the synthesis of organic electronic devices, leading to improved power conversion efficiencies. Such research underscores the importance of understanding solvent effects in the synthesis and application of benzofuran-containing compounds (Walker et al., 2011).

Chemical Reactivity and Synthesis of Derivatives

The reactivity of benzofuran derivatives with nucleophilic reagents has been explored, demonstrating the formation of diverse heterocyclic compounds. This highlights the versatility of benzofuran derivatives as intermediates in organic synthesis, enabling the creation of a wide range of chemical entities with potential for further development in various fields, including medicinal chemistry (Samsonov & Volodarskii, 1998).

Anti-tumor Applications

Benzopyranylamine compounds derived from benzofuran have shown promising anti-tumor activities against various human cancer cell lines. The study of these compounds provides insights into the design of new therapeutic agents based on the benzofuran scaffold, emphasizing the potential of benzofuran derivatives in developing anti-cancer treatments (Jurd, 1996).

Enzyme Inhibition for Therapeutic Applications

Benzofuran derivatives have been evaluated for their inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease. This research area explores the therapeutic potential of benzofuran compounds in neurodegenerative diseases, indicating their role in developing treatments aimed at enzyme inhibition (Luo et al., 2005).

properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(5-methylfuran-2-yl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-15-6-7-18(31-15)21-20(22(27)19-14-16-4-2-3-5-17(16)32-19)23(28)24(29)26(21)9-8-25-10-12-30-13-11-25/h2-7,14,21,28H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCASVFSUSVDWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.